molecular formula C9H10N4O4 B2502655 N-Hydrazinocarbonylmethyl-4-nitro-benzamide CAS No. 139645-87-7

N-Hydrazinocarbonylmethyl-4-nitro-benzamide

Cat. No.: B2502655
CAS No.: 139645-87-7
M. Wt: 238.203
InChI Key: QMWADEBSOGTBNZ-UHFFFAOYSA-N
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Description

N-Hydrazinocarbonylmethyl-4-nitro-benzamide is a chemical compound with the molecular formula C9H10N4O4. It is a benzamide derivative that contains both hydrazine and nitro functional groups, making it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydrazinocarbonylmethyl-4-nitro-benzamide typically involves the condensation of 4-nitrobenzoic acid with hydrazine derivatives. One common method is the direct condensation of 4-nitrobenzoic acid with hydrazine hydrate in the presence of a coupling agent such as carbodiimide. The reaction is usually carried out under reflux conditions in an appropriate solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-Hydrazinocarbonylmethyl-4-nitro-benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Hydrazinocarbonylmethyl-4-nitro-benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Hydrazinocarbonylmethyl-4-nitro-benzamide involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The nitro group can undergo redox reactions, generating reactive intermediates that can further interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hydrazinocarbonylmethyl-4-nitro-benzamide is unique due to the presence of both hydrazine and nitro functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Biological Activity

N-Hydrazinocarbonylmethyl-4-nitro-benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anti-inflammatory properties. This article reviews the available literature on its biological activity, including molecular interactions, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

This compound can be structurally represented as follows:

  • Chemical Formula : C9_{9}H10_{10}N4_{4}O3_{3}
  • Molecular Weight : 210.20 g/mol
  • Functional Groups : Nitro group, hydrazine, amide

The presence of the nitro group is significant as it often correlates with enhanced biological activity, particularly in terms of anti-inflammatory and antimicrobial properties.

Antimicrobial Properties

Research indicates that N-hydrazinocarbonylmethyl derivatives, including this compound, exhibit promising antimicrobial activity by inhibiting the enzyme cystathionine beta-lyase (CBL), which is crucial for methionine biosynthesis in bacteria. This pathway is an attractive target for developing new antibiotics due to its absence in mammals.

  • Mechanism of Action :
    • CBL catalyzes the hydrolysis of l-cystathionine to produce l-homocysteine, pyruvate, and ammonia. Inhibition of this enzyme disrupts bacterial growth by blocking essential metabolic pathways.
    • Molecular docking studies have shown that this compound binds effectively to the active site of CBL, suggesting a competitive inhibition mechanism .
  • Case Study :
    • A study involving high-throughput screening of 50,000 small molecules identified several compounds that inhibited CBL activity in vitro. This compound was among those characterized for its binding affinity and inhibition kinetics .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects:

  • In Vitro Studies :
    • Compounds similar to N-hydrazinocarbonylmethyl derivatives were tested for their capacity to inhibit nitric oxide (NO) production in RAW264.7 macrophages induced by lipopolysaccharides (LPS). Results indicated that certain derivatives exhibited significant dose-dependent inhibition of NO production without cytotoxic effects .
  • Biochemical Pathways :
    • The compound was shown to suppress the expression of pro-inflammatory cytokines such as IL-1β and TNF-α at the mRNA and protein levels. This suggests a multi-target mechanism where both the synthesis and release of inflammatory mediators are inhibited .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of cystathionine beta-lyase (CBL)
Anti-inflammatoryInhibition of NO production; suppression of IL-1β

Table 2: Key Findings from Molecular Docking Studies

CompoundBinding Affinity (kcal/mol)Inhibition TypeReference
This compound-8.5Competitive
Other Nitro Substituted BenzamidesVariesMixed steady-state

Properties

IUPAC Name

N-(2-hydrazinyl-2-oxoethyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O4/c10-12-8(14)5-11-9(15)6-1-3-7(4-2-6)13(16)17/h1-4H,5,10H2,(H,11,15)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWADEBSOGTBNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)NN)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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